4-苯基-3-(三氟甲基)苯胺

描述

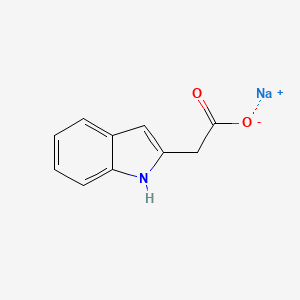

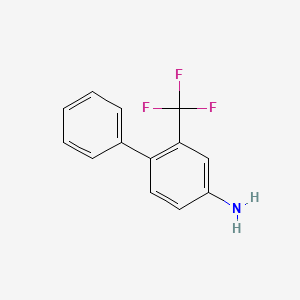

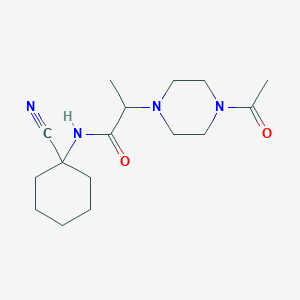

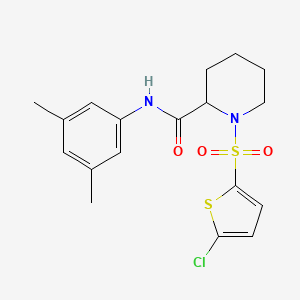

“4-Phenyl-3-(trifluoromethyl)aniline” is an organic compound with the molecular formula C13H10F3N . It has a molecular weight of 237.22 . The compound is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of “4-Phenyl-3-(trifluoromethyl)aniline” consists of a phenyl group attached to an aniline group with a trifluoromethyl group at the 3-position . The InChI code for the compound is 1S/C13H10F3N/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,17H .

Physical And Chemical Properties Analysis

“4-Phenyl-3-(trifluoromethyl)aniline” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

科学研究应用

合成和光谱性质

氯醛与取代苯胺(包括4-苯基-3-(三氟甲基)苯胺等化合物)的反应可能导致新化合物的形成,如取代的2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮。这些反应和产生的化合物已被研究其光谱和结构性质,揭示了对观察到的产物构象的见解。这项研究为了解取代基如何影响化合物性质提供了基础性的理解,这可以应用于各种科学领域,包括材料科学和药物开发 (Issac & Tierney, 1996)。

离子液体中的相行为

另一项研究探讨了离子液体与几种脂肪族和芳香族溶质的相行为,重点关注三氟甲基基团的存在如何影响溶解度,类似于4-苯基-3-(三氟甲基)苯胺中的基团。这项研究对于理解离子液体的溶剂能力具有重要意义,可能影响在分离过程和复杂分子的合成中的应用 (Visak et al., 2014)。

苯胺类化合物的光致变色

对与苯胺衍生物(如4-苯基-3-(三氟甲基)苯胺)相关的“苯胺类”化合物的光致变色行为进行了审查,以突出在材料科学中的潜在应用。该研究侧重于烯醇和酮形式之间的互变异构,这对于开发对光变化做出响应的智能材料和传感器至关重要 (Rawat, Mal, & Singh, 2015)。

Nitisinone的降解和稳定性

在制药领域,研究了与4-苯基-3-(三氟甲基)苯胺相关的化合物Nitisinone的稳定性和降解途径。这项研究对于了解药物的性质并确保其在治疗代谢性疾病中的安全有效使用至关重要 (Barchańska等人,2019)。

苯胺中的氢键合

研究了苯胺苯环中取代基对质子供体能力和氢键强度的影响。这项工作与对4-苯基-3-(三氟甲基)苯胺的研究相关,因为它有助于更好地理解分子相互作用和具有特定结合性质的分子的设计 (Borisenko, 2009)。

作用机制

Target of Action

The primary target of 4-Phenyl-3-(trifluoromethyl)aniline is currently unknown. This compound is a derivative of aniline, which is a building block in the synthesis of many pharmaceuticals and other complex organic compounds

Mode of Action

The trifluoromethyl group is known to significantly impact the chemical reactivity and biological activity of compounds . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Its molecular weight is 237.22 g/mol , and it is a liquid at room temperature . These properties could influence its bioavailability. More research is needed to outline its pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Phenyl-3-(trifluoromethyl)aniline. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause serious eye irritation, and may cause long-term adverse effects in the aquatic environment . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust, gas, or vapors .

未来方向

属性

IUPAC Name |

4-phenyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)12-8-10(17)6-7-11(12)9-4-2-1-3-5-9/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPGXANZLDHGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(2-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2394982.png)

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394987.png)

![(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2394994.png)

![N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2395003.png)

![3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2395004.png)